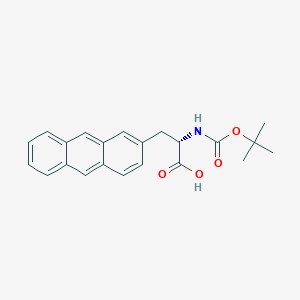

Boc-Ala(2-Anth)-OH

説明

Boc-Ala(2-Anth)-OH is a protected amino acid derivative where the alanine residue is modified with a tert-butoxycarbonyl (Boc) group at the N-terminus and a 2-anthracenyl (2-Anth) substituent at the β-carbon. The Boc group enhances stability during peptide synthesis, while the 2-Anth substituent likely introduces steric bulk and aromatic interactions, influencing crystallization and molecular packing .

特性

IUPAC Name |

(2S)-3-anthracen-2-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)11-14-8-9-17-12-15-6-4-5-7-16(15)13-18(17)10-14/h4-10,12-13,19H,11H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRHOOVNFURBFF-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=CC3=CC=CC=C3C=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC3=CC=CC=C3C=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ala(2-Anth)-OH typically involves the protection of the amino group of alanine with a Boc group, followed by the introduction of the 2-anthranilic acid moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of Boc-Ala(2-Anth)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

化学反応の分析

Types of Reactions

Boc-Ala(2-Anth)-OH undergoes various types of chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions to expose the free amino group.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using reagents like DIC and HOBt.

Oxidation and Reduction Reactions: The anthranilic acid moiety can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions

DIC and HOBt: Used for coupling reactions to form peptide bonds.

Trifluoroacetic Acid (TFA): Used to remove the Boc protecting group.

Organic Solvents: Dichloromethane, dimethylformamide, and others are commonly used as reaction media.

Major Products Formed

The major products formed from reactions involving Boc-Ala(2-Anth)-OH are peptides and peptide derivatives. The compound is often used as an intermediate in the synthesis of larger peptide chains.

科学的研究の応用

Boc-Ala(2-Anth)-OH has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of peptides and peptide-based compounds.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of peptide-based materials and biopolymers.

作用機序

The mechanism of action of Boc-Ala(2-Anth)-OH involves its role as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed to expose the free amino group, allowing the peptide to interact with its target molecules.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares Boc-Ala(2-Anth)-OH with derivatives featuring varying substituents (halogens, aromatic groups) and ester/benzyl groups. Key parameters include molecular conformation, hydrogen bonding, crystal packing, and spectroscopic properties.

Structural and Conformational Differences

Table 1: Structural Comparison of Boc-Ala Derivatives

Key Observations :

- Substituent Position : 3-substituted derivatives (Cl, I) exhibit larger dihedral angles (76–82°) between carbamate and ester groups compared to Boc-Ala(3-I)-OtBu (20.79°), suggesting bulkier esters (e.g., OtBu) reduce conformational flexibility .

- Aromatic vs.

- Ester Group Influence : Less bulky esters (OMe, OBn) favor planar "Type 1" conformations, while OtBu groups disrupt planarity due to steric effects .

Hydrogen Bonding and Crystal Packing

- Boc-Ala(3-Cl)-OtBu2 : Forms infinite chains via C=O⋯H–N and C–H⋯O interactions along the [100] direction .

- Boc-Ala(3-I)-OBn : Stabilized by C=O⋯H–N hydrogen bonds forming 1D chains, supplemented by weak C–H⋯O contacts .

For Boc-Ala(2-Anth)-OH, the anthracenyl group may promote π-π stacking or C–H⋯π interactions, altering packing motifs compared to smaller aromatic substituents like pyridyl or thienyl.

Spectroscopic and Stability Properties

- 13C NMR Differentiation : Enantiomers of Boc-Ala derivatives (e.g., Mg₂dobpdc@BOC-DL-Ala) show distinct C2–C5 chemical shifts (130.6–131.2 ppm), suggesting similar NMR methods could resolve stereochemistry in Boc-Ala(2-Anth)-OH .

- Stability : Boc-protected compounds (e.g., Boc-β-tBu-Ala-OH) exhibit thermal stability (melting point ~114°C) and low acute toxicity, properties likely shared by Boc-Ala(2-Anth)-OH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。